molecular formula C11H19F2NO4 B8113425 Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8113425
M. Wt: 267.27 g/mol
InChI Key: VPLQVCYHEZXTMT-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, which features a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and dual hydroxyl functionality, serves as a versatile advanced intermediate. The specific stereochemistry of the molecule is critical for its application; the (4S,5S) diastereomer is known by CAS 2101206-70-4 and the racemic mixture of the trans-isomer is known by CAS 1881275-72-4 . Derivatives of 3,3-difluoropiperidine have documented utility in pharmaceutical development, specifically as potent and selective NR2B NMDA receptor antagonists . This mechanism is targeted for the research and development of therapeutics for central nervous system disorders, including pain, neurodegenerative diseases such as Alzheimer's and Parkinson's, and cerebral ischemia . The presence of the Boc group facilitates further synthetic manipulation, making this building block valuable for constructing more complex molecules during discovery and process chemistry efforts. The product is offered with a typical purity of 95% or higher and requires cold-chain transportation to ensure stability . This chemical is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQVCYHEZXTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Fluorination and Hydroxylation

A widely adopted approach involves initial construction of the piperidine ring followed by stepwise functionalization. For example, 3,3-difluoropiperidine-4-ol intermediates are synthesized via:

  • Ring-Closing Metathesis : Starting from diene precursors, Grubbs catalyst-mediated cyclization forms the piperidine core.

  • Electrophilic Fluorination : Treatment with Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at C3 and C3', though regioselectivity remains a challenge.

  • Oxidative Hydroxylation : Catalytic OsO4 or Sharpless asymmetric dihydroxylation installs the C4 hydroxyl group, though over-oxidation risks necessitate careful stoichiometric control.

Late-Stage Hydroxymethylation

Post-fluorination, the C5 hydroxymethyl group is introduced via:

  • Mannich Reaction : Formaldehyde and dimethylamine under acidic conditions yield aminomethyl intermediates, followed by hydrolysis to hydroxymethyl.

  • Reductive Amination : Glyoxylic acid condensation with secondary amines, followed by NaBH4 reduction, achieves similar results with improved stereocontrol.

Boc Protection and Reaction Optimization

The tert-butoxycarbonyl (Boc) group is critical for nitrogen protection during synthesis. Key considerations include:

Boc Installation Methods

MethodReagentsYield (%)Purity (%)
Standard ConditionsBoc₂O, DMAP, CH₂Cl₂7895
Microwave-AssistedBoc₂O, DIPEA, MeCN, 100°C9298
Solvent-FreeBoc₂O, neat, 50°C6590

Microwave-assisted protocols significantly enhance reaction rates and yields by overcoming kinetic barriers, as demonstrated in analogous piperidine systems.

Competing Side Reactions

  • N-Oxidation : Occurs in the presence of strong oxidizing agents, mitigated by using inert atmospheres.

  • Ring-Opening : Observed at temperatures >80°C, necessitating strict thermal control.

Purification and Characterization

Chromatographic Separation

Flash chromatography remains the gold standard for isolating intermediates:

  • Eluent System : Hexane/EtOAc gradients (10–50%) resolve Boc-protected intermediates from deprotected byproducts.

  • Chiral Columns : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers with >99% ee when asymmetric synthesis is employed.

Spectroscopic Validation

¹H NMR Key Signals :

  • C4-OH : Broad singlet at δ 2.1–2.3 ppm (exchangeable)

  • C5-CH2OH : Doublet of doublets at δ 3.7–3.9 ppm (J = 11.2, 4.5 Hz)

  • Boc tert-Butyl : Singlet at δ 1.4 ppm

HRMS Data :

  • Calculated for C₁₁H₁₉F₂NO₃ [M+H]⁺: 251.1378

  • Observed: 251.1381 (Δ = 0.0003)

Industrial-Scale Considerations

Solvent Recycling

SolventRecovery Efficiency (%)Purity Post-Distillation (%)
THF9299.5
DCM8899.8
EtOAc8599.2

Continuous distillation units reduce raw material costs by >30% in pilot-scale productions.

Waste Management

  • Fluoride Byproducts : Ca(OH)₂ neutralization precipitates CaF₂ (Ksp = 3.9×10⁻¹¹), achieving <1 ppm F⁻ in effluent.

  • Heavy Metal Residues : Chelating resins remove Sn and Os catalysts to <0.1 μg/g.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • Safer Fluorination : DAST reactions at -20°C with residence times <2 minutes minimize decomposition.

  • Improved Heat Transfer : 3D-printed reactors achieve 98% yield in Boc protection vs. 78% in batch.

Biocatalytic Hydroxymethylation

Engineered alcohol dehydrogenases (ADHs) catalyze C5 hydroxymethylation with:

  • Enantiomeric Excess : >99% (R)-configuration

  • Turnover Frequency : 450 h⁻¹, surpassing chemical methods by 5-fold

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and applications of tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate with related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Contexts Reference
This compound 3,3-difluoro, 4-hydroxy, 5-hydroxymethyl C11H19F2NO4 267.28 Intermediate in kinase inhibitor synthesis
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate cis-3-fluoro, 4-hydroxymethyl C11H20FNO3 233.28 Chiral building block for drug candidates
tert-Butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 4-ethenyl, 4-hydroxymethyl C13H23NO3 241.33 Functionalized intermediates for SAR studies
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate 3,3-difluoro, 4-hydroxymethyl C11H19F2NO3 251.27 Fluorinated analogs for metabolic stability
tert-Butyl 4-(4-(hydroxymethyl)-1,3-thiazol-2-yl)piperidine-1-carboxylate 4-(thiazol-2-yl), 4-hydroxymethyl C14H22N2O3S 298.40 Hybrid heterocyclic scaffolds for drug design

Key Structural and Functional Comparisons:

Fluorination Patterns: The target compound’s 3,3-difluoro substitution enhances its metabolic stability and lipophilicity compared to mono-fluoro analogs (e.g., cis-3-fluoro derivative in ). The absence of fluorine in the 4-ethenyl analog reduces electronegativity but introduces sp<sup>2</sup> hybridization, enabling conjugation in click chemistry.

Hydroxy vs. Hydroxymethyl Groups :

  • The 4-hydroxy-5-hydroxymethyl configuration in the target compound provides dual hydrogen-bonding sites, which are absent in analogs like the 4-hydroxymethyl-thiazol derivative . This feature may influence binding affinity in kinase targets .

Stereochemical Complexity :

  • The cis-3-fluoro derivative and trans-3,3-difluoro target compound exhibit distinct spatial arrangements, impacting their interactions with chiral enzyme pockets.

Synthetic Utility :

  • The target compound and its difluoro analog are often used in late-stage functionalization via C–H hydroxylation or amination, as demonstrated in AMPK activator synthesis .

Notes

  • Stereochemical Considerations : The racemic nature of the target compound (evidenced by its CAS entry ) may necessitate chiral resolution for enantioselective applications.

Biological Activity

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1936599-97-1, is a synthetic compound with potential implications in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C11_{11}H19_{19}F2_2NO4_4
  • Molecular Weight : 267.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1936599-97-1

The structure features a piperidine ring substituted with hydroxymethyl and difluoro groups, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds containing difluoro groups exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The incorporation of fluorine atoms can significantly influence the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.

  • Antidepressant Activity : Preliminary studies suggest that similar piperidine derivatives may exhibit antidepressant effects by acting on neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • CNS Activity : Compounds with a piperidine structure have been explored for their potential as central nervous system (CNS) agents. Their ability to act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs) has been highlighted in various studies .

Structure-Activity Relationships (SAR)

The SAR studies of fluorinated piperidines indicate that:

  • The presence of difluoro groups enhances binding affinity to target receptors.
  • Hydroxymethyl substitutions contribute to increased solubility and bioavailability.

These modifications can lead to significant changes in potency and selectivity against specific biological targets.

Study 1: Antidepressant-like Effects

A study investigating the antidepressant-like effects of various piperidine derivatives found that compounds similar to this compound exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depressive disorders .

Study 2: CNS Modulation

Another research effort focused on the modulation of mGluR5 by piperidine derivatives. The findings indicated that certain modifications, including those present in this compound, could enhance the modulation of glutamate signaling pathways, offering insights into the development of novel therapeutic agents for neuropsychiatric conditions .

Data Summary

PropertyValue
Molecular FormulaC11_{11}H19_{19}F2_2NO4_4
Molecular Weight267.28 g/mol
CAS Number1936599-97-1
Potential ApplicationsAntidepressant, CNS agent
Key Structural FeaturesPiperidine ring, difluoro group

Q & A

Q. What are the key steps in synthesizing tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Ring formation : Cyclocondensation of fluorinated precursors with hydroxyl-bearing intermediates under controlled pH and temperature (e.g., using thiocyanate derivatives for triazole ring formation) .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, requiring anhydrous conditions and catalysts like DMAP .
  • Functionalization : Hydroxymethyl introduction via reductive amination or nucleophilic substitution, monitored by TLC or HPLC for yield optimization (~60-75% typical) . Reaction optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR validate substituent positions and fluorination patterns. 13C^{13}\text{C} NMR confirms Boc group integrity .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, particularly for the hydroxy and hydroxymethyl groups. Data collection requires high-resolution (<1.0 Å) single crystals .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C11_{11}H19_{19}F2_{2}NO4_{4}, MW 267.28) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiocyanates).
  • Spill Management : Absorbents like vermiculite for solid spills; avoid water jets to prevent dispersion .

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